molecular formula C8H7BrF3NO B1458669 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1695758-32-7

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1458669
CAS No.: 1695758-32-7
M. Wt: 270.05 g/mol
InChI Key: XOJCHSINCJGVRT-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO It is a derivative of aniline, where the amino group is substituted with a bromine atom at the third position and a trifluoroethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. The starting material, 3-bromoaniline, undergoes a reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution of the hydrogen atom with the trifluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    3-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group at the fourth position.

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJCHSINCJGVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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